molecular formula C20H23N3O5 B12178596 1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone

1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone

Cat. No.: B12178596
M. Wt: 385.4 g/mol
InChI Key: WPMFJBCDRWCNFU-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a piperazine moiety, and an oxazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine moiety can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles.

    Coupling Reactions: The final step involves coupling the benzodioxin, piperazine, and oxazole intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog with similar structural features but lacking the piperazine and oxazole rings.

    Piperazine Derivatives: Compounds with similar piperazine moieties but different substituents.

    Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.

Uniqueness

1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is unique due to its combination of three distinct structural motifs (benzodioxin, piperazine, and oxazole), which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C20H23N3O5/c1-13-15(14(2)28-21-13)11-19(24)22-7-9-23(10-8-22)20(25)18-12-26-16-5-3-4-6-17(16)27-18/h3-6,18H,7-12H2,1-2H3

InChI Key

WPMFJBCDRWCNFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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